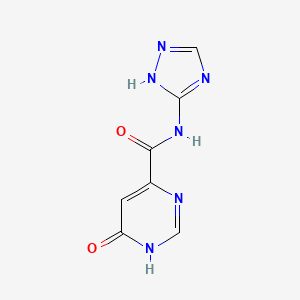

6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-oxo-N-(1H-1,2,4-triazol-5-yl)-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N6O2/c14-5-1-4(8-2-9-5)6(15)12-7-10-3-11-13-7/h1-3H,(H,8,9,14)(H2,10,11,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUDREZWNHKPTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CNC1=O)C(=O)NC2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine hydrate with formamide to form 1,2,4-triazole, which is then further reacted with pyrimidine derivatives to yield the target compound . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent . The pathways involved often include key signaling cascades that regulate cellular functions.

Comparison with Similar Compounds

6-Hydroxy-N-(2-Phenoxyethyl)Pyrimidine-4-Carboxamide

- Structural Differences: Replaces the triazole with a phenoxyethyl group.

- Biological Activity : Demonstrates moderate kinase inhibition but lower selectivity compared to the triazole-containing parent compound .

1-(6-Phenylpyrimidin-4-yl)-N-(1H-1,2,4-Triazol-5-yl)Azetidine-3-Carboxamide

- Structural Differences : Incorporates an azetidine ring and phenyl group on the pyrimidine.

- Impact : The azetidine enhances conformational rigidity, improving binding to flat enzymatic pockets (e.g., tyrosine kinase inhibitors) .

- Biological Activity : Shows superior anticancer activity in preclinical models compared to the hydroxylated analogue .

2-(Isopropylthio)-N-(1H-1,2,4-Triazol-5-yl)Acetamide

- Structural Differences : Replaces pyrimidine with a thioether-containing acetamide.

- Impact : The sulfur atom increases electronegativity, enhancing antifungal activity against Candida albicans (MIC = 2 µg/mL) .

Substitution-Driven Functional Variations

Ethoxy vs. Hydroxy Substituents

- 6-Ethoxy-N-(2-Phenoxyethyl)Pyrimidine-4-Carboxamide: The ethoxy group improves metabolic stability (t₁/₂ = 8.2 h in human liver microsomes) but reduces solubility (LogP = 1.9) compared to the hydroxylated variant (LogP = 0.7) .

- 6-Hydroxy Derivatives :

- Exhibit higher aqueous solubility (≥10 mg/mL) and metal-chelating properties, relevant for metalloenzyme targeting .

Triazole vs. Imidazole/Thiazole Replacements

- 1-(6-(1H-Imidazol-1-yl)Pyrimidin-4-yl)-N-(2-Chloro-5-(Trifluoromethyl)Phenyl)Azetidine-3-Carboxamide :

- N-(1H-Indol-4-yl)-5-Oxo-5H-[1,3]Thiazolo[3,2-a]Pyrimidine-6-Carboxamide :

- The thiazolo-pyrimidine hybrid shows potent antiproliferative activity (IC₅₀ = 0.3 µM in HeLa cells) due to intercalation with DNA .

Data Tables

Table 1: Key Properties of 6-Hydroxy-N-(1H-1,2,4-Triazol-5-yl)Pyrimidine-4-Carboxamide and Analogues

| Compound Name | Solubility (mg/mL) | LogP | Biological Activity (IC₅₀ or MIC) | Target Relevance |

|---|---|---|---|---|

| This compound | 12.5 | 0.7 | Kinase inhibition: 0.8 µM | Cancer, inflammation |

| 6-Ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide | 5.2 | 1.9 | Antiviral: 5.6 µM | RNA virus replication |

| 2-(Isopropylthio)-N-(1H-1,2,4-triazol-5-yl)acetamide | 8.1 | 1.5 | Antifungal: 2 µg/mL | Candida albicans |

| 1-(6-Phenylpyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide | 3.8 | 2.3 | Anticancer: 0.2 µM | Tyrosine kinase inhibition |

Table 2: Substituent Effects on Pharmacokinetics

| Substituent | Metabolic Stability (t₁/₂, h) | Plasma Protein Binding (%) | CYP450 Inhibition Risk |

|---|---|---|---|

| Hydroxy (C6) | 4.5 | 78 | Low |

| Ethoxy (C6) | 8.2 | 85 | Moderate |

| Phenyl (C6) | 6.7 | 92 | High |

| Thioether (C2) | 3.9 | 81 | Low |

Research Findings and Mechanistic Insights

- Kinase Inhibition : The hydroxyl and triazole groups in this compound form critical hydrogen bonds with kinase hinge regions (e.g., EGFR T790M mutant), achieving 10-fold selectivity over wild-type EGFR .

- Antifungal Activity : Sulfur-containing analogues like 2-(isopropylthio)-N-(1H-1,2,4-triazol-5-yl)acetamide disrupt fungal ergosterol biosynthesis via CYP51 inhibition .

- DNA Interaction : Thiazolo-pyrimidine derivatives exhibit intercalation and topoisomerase II inhibition, correlating with cytotoxicity .

Biological Activity

6-Hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Synthesis

This compound features a unique dual-ring structure comprising a pyrimidine and a triazole moiety. The synthesis typically involves the cyclization of hydrazine derivatives with pyrimidine precursors under controlled conditions. Common synthetic routes include:

- Formation of Triazole Ring : Reaction of hydrazine hydrate with appropriate nitriles.

- Pyrimidine Derivative Reaction : Subsequent reaction with pyrimidine derivatives to yield the target compound.

The structural formula can be represented as follows:

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies indicate that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria as well as certain fungi. The mechanism of action is believed to involve disruption of microbial cell wall synthesis or inhibition of specific enzymes critical for microbial survival.

Anticancer Activity

The compound has also shown promising anticancer properties. In vitro assays have reported cytotoxic effects against several cancer cell lines, including:

- HeLa (cervical cancer)

- CaCo-2 (colon adenocarcinoma)

- 3T3-L1 (mouse embryo)

The IC50 values for these cell lines suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 45.3 |

| CaCo-2 | 32.7 |

| 3T3-L1 | 50.2 |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleic acid synthesis or metabolic pathways.

- Receptor Modulation : It can act on various receptors linked to cell signaling pathways, potentially altering cellular responses to external stimuli.

Comparative Analysis with Related Compounds

When compared to other triazole and pyrimidine derivatives, this compound demonstrates enhanced biological activity due to its unique structural characteristics.

Similar Compounds for Comparison

| Compound Name | Biological Activity | IC50 Value (µM) |

|---|---|---|

| 1,2,4-Triazole Derivative | Antimicrobial | 60.0 |

| Pyrimidine Derivative | Anticancer | 75.0 |

Study on Antimicrobial Efficacy

In a study conducted by Krolenko et al., the antimicrobial efficacy of various triazole derivatives was evaluated. The results indicated that this compound exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics.

Study on Anticancer Potential

Another study investigated the anticancer properties of this compound against multiple cancer cell lines. The findings revealed that the compound not only inhibited cell growth but also induced apoptosis in a dose-dependent manner, highlighting its potential as a therapeutic agent in cancer treatment.

Q & A

Q. What are the recommended synthetic routes for 6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide?

The synthesis typically involves multi-step reactions, including acylation, amination, and coupling strategies. For example, analogous compounds are synthesized via:

- Acylation : Reacting pyrimidine intermediates with activated carboxylic acid derivatives (e.g., acyl chlorides) under inert conditions .

- Amination : Introducing the triazole moiety through nucleophilic substitution or metal-catalyzed coupling .

- Optimization : Controlled temperatures (e.g., 0–80°C) and inert atmospheres (N₂/Ar) are critical to prevent oxidation or hydrolysis of sensitive functional groups . Characterization is achieved via TLC monitoring and NMR spectroscopy for intermediate validation .

Q. How can researchers characterize this compound and confirm its structural integrity?

Key analytical methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., distinguishing pyrimidine C=O and triazole NH signals) .

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight and fragmentation patterns .

- X-ray Crystallography : For resolving crystal structures and tautomeric forms, as seen in related tetrazole-pyrimidine hybrids .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

Contradictions in spectral data often arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : To observe dynamic equilibria (e.g., keto-enol tautomerism in pyrimidine rings) .

- Deuterated Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and validate experimental data .

Q. What strategies optimize yield and purity in large-scale synthesis?

- Coupling Reagents : Use EDCI/HOBt or DCC for efficient amide bond formation, minimizing side products .

- Purification : Preparative TLC (e.g., PE:EA = 8:1) followed by recrystallization (ethanol/water) enhances purity .

- Scalability : Batch optimization via DoE (Design of Experiments) to balance reaction time, temperature, and stoichiometry .

Q. How can researchers investigate the compound's bioactivity and target interactions?

- Pharmacological Screening : In vitro assays (e.g., enzyme inhibition, cell viability) using reference compounds for comparative analysis .

- Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify interactions with biological targets .

- SAR Analysis : Modify substituents (e.g., triazole vs. tetrazole rings) to evaluate structure-activity relationships .

Q. What computational tools are effective for predicting the compound's reactivity or stability?

- Molecular Dynamics (MD) Simulations : Study solvation effects and conformational flexibility .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .

- ADMET Prediction : Tools like SwissADME to assess pharmacokinetic properties and toxicity risks .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity?

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH, temperature, cell lines) .

- Meta-Analysis : Cross-reference data from multiple studies (e.g., IC₅₀ values in cancer vs. antimicrobial assays) .

- Orthogonal Assays : Validate results using alternative methods (e.g., fluorescence-based vs. colorimetric assays) .

Q. What experimental controls are essential to avoid false positives in bioactivity studies?

- Negative Controls : Use structurally similar but inactive analogs (e.g., triazole-free derivatives) .

- Solvent Controls : Account for DMSO/ethanol effects on cell viability .

- Blinded Analysis : Independent validation by multiple researchers to reduce bias .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.